1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine
Beschreibung
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a heterocyclic scaffold noted for its pharmacological relevance, including kinase inhibition and antimicrobial activity. The structure features a 5-methyl-substituted triazolopyrimidine core fused to a pyrrolidine ring bearing a thiophen-3-yl substituent. This configuration introduces steric and electronic modifications that influence binding affinity and solubility compared to simpler triazolopyrimidines .
Eigenschaften
IUPAC Name |
5-methyl-7-(3-thiophen-3-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-10-6-13(19-14(17-10)15-9-16-19)18-4-2-11(7-18)12-3-5-20-8-12/h3,5-6,8-9,11H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUROXMJESCODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(C3)C4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation of Triazolamines with β-Dicarbonyl Compounds
A widely used method involves reacting 5-methyl-1H-1,2,4-triazol-3-amine with β-diketones or β-ketoesters. For example, condensation with ethyl acetoacetate in acetic acid at 30–35°C for 12 hours yields the 5-methyl-substituted triazolopyrimidine core in 55–58% yield. This method benefits from mild conditions and avoids costly catalysts.
Reaction Conditions Table
| Reactant | Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| 5-Methyl-1H-1,2,4-triazol-3-amine | Ethyl acetoacetate | 30–35°C | 12 h | 55–58% |
Cyclocondensation with Malononitrile
Alternative routes employ malononitrile under basic conditions. Sodium hydride in dimethylformamide (DMF) facilitates cyclization at 80°C for 2 hours, achieving yields up to 94% for analogous triazolopyrimidines. This method is advantageous for introducing electron-withdrawing groups but requires anhydrous conditions.
Functionalization at the 7-Position: Pyrrolidine Attachment
The pyrrolidine moiety is introduced at the 7-position of the triazolopyrimidine core via nucleophilic substitution or reductive amination.
Nucleophilic Aromatic Substitution
Chlorination of the triazolopyrimidine core at the 7-position using phosphorus oxychloride (POCl₃) at 110°C for 5 hours generates a reactive intermediate. Subsequent reaction with pyrrolidine in refluxing ethanol (12–24 hours) affords the 7-pyrrolidine derivative. Yields for similar substitutions range from 70–85%.
Key Consideration : Steric hindrance from the 5-methyl group may necessitate extended reaction times or elevated temperatures.
Reductive Amination
For greater regiocontrol, reductive amination between 7-amino-triazolopyrimidine and pyrrolidin-3-one can be performed. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours achieves selective imine reduction, yielding the pyrrolidine-linked product. This method is less common but avoids harsh conditions.
Introduction of the Thiophen-3-Yl Group
The thiophene ring is incorporated via cross-coupling reactions at the 3-position of the pyrrolidine moiety.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 3-bromo-pyrrolidine intermediates with thiophen-3-ylboronic acid is highly effective. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water mixture at 80°C for 12 hours achieves coupling efficiencies of 75–90%.
Optimized Conditions Table
| Substrate | Catalyst | Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|---|
| 3-Bromo-pyrrolidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80°C | 12 h | 75–90% |
Stille Coupling
For halogenated pyrrolidine derivatives, Stille coupling with thiophen-3-ylstannane offers an alternative. Employing CuI and triphenylphosphine in toluene at 100°C for 6 hours provides moderate yields (60–70%) but requires rigorous exclusion of oxygen.
Integrated Synthetic Pathways
Sequential Approach
- Core Formation : Condensation of 5-methyl-1H-1,2,4-triazol-3-amine with ethyl acetoacetate.
- Chlorination : Treatment with POCl₃ to generate 7-chloro intermediate.
- Pyrrolidine Substitution : Reaction with pyrrolidine in ethanol.
- Thiophene Coupling : Suzuki-Miyaura coupling with thiophen-3-ylboronic acid.
Overall Yield : ~40–50% (cumulative).
Convergent Approach
- Pyrrolidine-Thiophene Precursor : Pre-functionalize pyrrolidine with thiophene via Suzuki coupling.
- Late-Stage Coupling : Attach the pre-formed pyrrolidine-thiophene unit to the triazolopyrimidine core.
Advantage : Reduces steric challenges during cross-coupling.
Purification and Characterization
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates the final product.
- Spectroscopy :
Challenges and Optimization Opportunities
Analyse Chemischer Reaktionen
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is relevant for cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis induction have been investigated.
Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural differences between the target compound and its analogs lie in the substituents on the triazolopyrimidine core and the fused ring systems. Below is a comparative analysis:
Biologische Aktivität
The compound 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and mechanisms of action.
Structural Overview
The molecular formula of the compound is , which indicates a complex structure that may contribute to its diverse biological activities. The presence of the triazole and pyrimidine rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazolo[1,5-a]pyrimidine class. For instance:
- Compound H12 , a derivative closely related to our target compound, exhibited significant antiproliferative activity against various cancer cell lines (IC50 values of 9.47 μM for MGC-803 and 9.58 μM for HCT-116) . This suggests that similar derivatives may also possess potent anticancer properties.
- Mechanistically, these compounds have been shown to inhibit key signaling pathways involved in cancer progression. In particular, they affect the ERK signaling pathway , leading to reduced phosphorylation levels of ERK1/2 and associated proteins . Such inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
Triazolo-pyrimidine derivatives have also demonstrated antimicrobial properties. The structural features of these compounds allow them to interfere with microbial growth mechanisms. While specific data for our target compound is limited, related compounds have shown promising results against bacterial and fungal strains .
Case Studies
| Study | Compound | Target | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition | |
| H12 | HCT-116 | 9.58 | Apoptosis induction | |
| Various | Bacterial strains | Varies | Disruption of cell wall synthesis |
Synthesis
The synthesis of This compound typically involves multi-step reactions that include cyclization and functionalization processes. The methods employed often leverage established protocols for creating triazolo-pyrimidine frameworks while introducing thiophenyl groups through electrophilic substitution reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-(thiophen-3-yl)pyrrolidine, and what spectroscopic methods confirm its structure?
- Synthetic Routes :
-
Step 1 : Condensation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with a thiophene-containing aldehyde or ketone derivative under reflux conditions in ethanol/water (1:1 v/v) .
-
Step 2 : Cyclization via molten-state TMDP (tetramethylenediamine piperazine) or alternative bases (e.g., triethylamine) to form the pyrrolidine ring .
-
Step 3 : Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Structural Confirmation :
-
NMR Spectroscopy : NMR to confirm proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrrolidine protons at δ 3.1–3.5 ppm) .
-
IR Spectroscopy : Peaks at 1650–1700 cm for C=O or C=N stretching in the triazolo-pyrimidine core .
-
Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
Table 1: Comparison of Synthetic Protocols
Method Reagents/Conditions Yield (%) Key Reference TMDP-mediated Molten TMDP, ethanol/water, 80°C 65–70 Aldehyde condensation Ethyl cyanoacetate, thiophene aldehyde 55–60 Microwave-assisted DMF, 120°C, 30 min 75–80
Q. How can researchers optimize reaction yields during the synthesis of triazolo[1,5-a]pyrimidine derivatives?
- Experimental Design :
- Factorial Design : Use Taguchi or Box-Behnken methods to test variables (temperature, solvent ratio, catalyst loading) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Yield Improvement Strategies :
- Microwave Assistance : Reduces reaction time (30 min vs. 6–8 hours) and improves purity .
- Catalyst Screening : Test bases like KCO or DBU for regioselective cyclization .
Advanced Research Questions
Q. What advanced computational methods can predict the reactivity of triazolo[1,5-a]pyrimidine derivatives in novel synthetic pathways?
- Quantum Chemical Calculations :
- Reaction Path Search : Density Functional Theory (DFT) to model transition states and activation energies for cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
- Machine Learning :
- Train models on existing reaction databases to predict optimal conditions (e.g., temperature, solvent) for new derivatives .
Q. How do structural modifications at specific positions (e.g., 5-methyl or thiophen-3-yl groups) influence the compound's bioactivity, and what methods resolve contradictory data in structure-activity relationships?
- Impact of Substituents :
- 5-Methyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeted activity .
- Thiophen-3-yl Moiety : π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Resolving Data Contradictions :
- Docking Studies : Use AutoDock or Schrödinger to compare binding modes across isoforms .
- Free-Energy Perturbation (FEP) : Quantify energy differences between analogs to explain divergent IC values .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data for triazolo[1,5-a]pyrimidine-based compounds?
- Pharmacokinetic Profiling :
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., CYP450 oxidation of thiophene) .
- Plasma Protein Binding : Use equilibrium dialysis to assess free drug availability .
- In Vivo Optimization :
- Prodrug Design : Introduce ester groups to enhance bioavailability .
- Nanoparticle Encapsulation : Improve solubility and target tissue accumulation .
Methodological Notes
- Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities .
- Contradiction Management : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing yield fluctuations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
